Cas no 1431937-20-0 (2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol)

2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core with amino and hydroxyl functional groups, as well as a bromine substituent. This structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, while the amino and hydroxyl groups provide additional sites for derivatization. Its well-defined chemical properties and stability under standard conditions make it suitable for use in high-precision synthetic applications. This compound is typically handled under controlled conditions due to its potential sensitivity.
2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol structure
1431937-20-0 structure
Product name:2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol
CAS No:1431937-20-0
MF:C7H5BrN4O
MW:241.044799566269
MDL:MFCD32202833
CID:4700005

2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol
    • SY263444
    • 2-amino-7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one
    • 2-Amino-7-bromopyrido[3,2-d]pyrimidin-4(3H)-one
    • MDL: MFCD32202833
    • Inchi: 1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13)
    • InChI Key: RIQJXYPBQGTANG-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(NC(N)=NC2=C1)=O

Computed Properties

  • Exact Mass: 239.96467 g/mol
  • Monoisotopic Mass: 239.96467 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.4
  • XLogP3: 0.1
  • Molecular Weight: 241.04

2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D780149-1g
2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol
1431937-20-0 95%
1g
$760 2024-07-20
eNovation Chemicals LLC
D780149-1g
2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol
1431937-20-0 95%
1g
$760 2025-03-01
eNovation Chemicals LLC
D780149-1g
2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol
1431937-20-0 95%
1g
$760 2025-02-25

Additional information on 2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol

Comprehensive Overview of 2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol (CAS No. 1431937-20-0)

2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol (CAS No. 1431937-20-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the pyridopyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are particularly interested in its role as a kinase inhibitor precursor, a topic frequently searched in academic and industrial circles.

The molecular structure of 2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol features a bromine substituent at the 7-position, which enhances its reactivity in cross-coupling reactions—a hot topic in modern synthetic chemistry. This attribute makes it a valuable intermediate for designing targeted therapeutics, especially in oncology and immunology. Recent trends in AI-driven drug discovery have further highlighted the importance of such scaffolds, as machine learning models often prioritize brominated heterocycles for fragment-based drug design.

From a synthetic perspective, the 2-amino and 4-ol functional groups in this compound offer multiple sites for derivatization, aligning with the growing demand for structure-activity relationship (SAR) studies. Laboratories focusing on high-throughput screening frequently explore derivatives of this core structure to identify novel bioactive molecules. Notably, its solubility profile and stability under physiological conditions are key parameters investigated in preclinical research, addressing common queries in pharmacological forums.

In the context of green chemistry, researchers are optimizing synthetic routes for 2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol to reduce hazardous byproducts, reflecting the industry’s shift toward sustainable practices. Computational studies using density functional theory (DFT) have also been employed to predict its electronic properties, a subject trending in computational chemistry communities. These efforts align with broader searches about eco-friendly synthesis and molecular modeling.

The compound’s potential in bioconjugation and proteolysis-targeting chimera (PROTAC) development has further expanded its relevance. As the pharmaceutical industry increasingly explores degradation-based therapies, intermediates like CAS 1431937-20-0 are critical for constructing bifunctional molecules. This connects to frequent searches about next-generation therapeutics and protein degradation technologies.

Analytical characterization of 2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol typically involves HPLC-MS and NMR spectroscopy, techniques widely discussed in quality control forums. Its chromatographic behavior and purity thresholds are essential data points for regulatory submissions, addressing common questions about analytical method validation.

In summary, 2-Amino-7-bromopyrido[3,2-d]pyrimidin-4-ol (CAS No. 1431937-20-0) exemplifies the intersection of medicinal chemistry and cutting-edge drug development. Its versatility and alignment with trending topics like AI-assisted discovery, sustainable synthesis, and targeted protein degradation ensure its continued prominence in scientific literature and industrial applications.

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